N-(3,4-dimethoxyphenyl)-2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]propanamide
Description
N-(3,4-dimethoxyphenyl)-2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a fluoropyridinyl group, and a piperazinyl group
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3/c1-14(20(26)23-16-5-6-17(27-2)18(12-16)28-3)24-8-10-25(11-9-24)19-7-4-15(21)13-22-19/h4-7,12-14H,8-11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYOQEPLFOEJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2CCN(CC2)C3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation catalysts (Pd/C)
Substitution: Halogens (Br2, Cl2), alkylating agents (methyl iodide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)-4-methylbenzenesulfonamide: Shares the dimethoxyphenyl group but differs in the presence of a sulfonamide group instead of the piperazinyl and fluoropyridinyl groups.
N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]propanamide: Similar structure but with a fluorophenyl group instead of a fluoropyridinyl group.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]propanamide is unique due to the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of both the fluoropyridinyl and piperazinyl groups, along with the dimethoxyphenyl group, makes it a versatile compound for various research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
